molecular formula C20H12ClNOS B8196163 S-(4-Chlorophenyl) acridine-9-carbothioate

S-(4-Chlorophenyl) acridine-9-carbothioate

Cat. No. B8196163
M. Wt: 349.8 g/mol
InChI Key: IYWXQLOMSAYJJX-UHFFFAOYSA-N
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Description

S-(4-Chlorophenyl) acridine-9-carbothioate is a useful research compound. Its molecular formula is C20H12ClNOS and its molecular weight is 349.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-(4-Chlorophenyl) acridine-9-carbothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(4-Chlorophenyl) acridine-9-carbothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Drug Discovery : One study focused on the synthesis of 9-anilinoacridine-4-carboxylic acid, which enables the generation of acridine-peptide libraries. These libraries are useful for discovering structure-specific nucleic acid ligands through affinity chromatography selection (Carlson & Beal, 2000).

  • Biologically Active Derivatives : Another research highlighted the use of SnO2 nanoparticles for synthesizing biologically active 9-chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridine derivatives, which show potential in hemolytic and cyto applications (Roopan & Khan, 2011).

  • Drug-Protein Binding Studies : A study conducted in 1974 found that derivatives such as 9-(4′-carboxyanilino)-6-chloro-2-methoxyacridine and N-phenylsulfanilate have potential as fluorescence probes for drug-protein binding studies (Ma, Hsu, & Luzzi, 1974).

  • DNA Interaction : The crystal structure of certain acridine derivatives shows complex formation with calf thymus DNA, suggesting applications in studying DNA interactions (Sivaraman et al., 1996).

  • Anticancer Applications : A new synthesis method for substituted acridine-4-carboxylic acids provides a route to the clinical anticancer drug DACA, avoiding the use of irritant acids (Gamage et al., 1997).

  • Antitumor Potential : Novel 9-aminoacridine carboxamides are being explored for their potential as antitumor agents, targeting various DNA structures and stabilizing Holliday junctions (Howell et al., 2012).

  • Anti-Inflammatory and Analgesic Activities : Certain acridine derivatives show promising anti-inflammatory and analgesic activities, making them potential leads for developing new agents in these categories (Kothamunireddy & Galla, 2021).

  • Tautomerism Studies : Acridin-9-amines can exist as amino and imino tautomers in various solvents, which makes them potential spectral indicators and environmental probes (Ebead et al., 2007).

properties

IUPAC Name

S-(4-chlorophenyl) acridine-9-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNOS/c21-13-9-11-14(12-10-13)24-20(23)19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXQLOMSAYJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(4-Chlorophenyl) acridine-9-carbothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.